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molecular formula C7H16O2 B8562002 2,3,3-Trimethylbutane-2-peroxol CAS No. 62696-04-2

2,3,3-Trimethylbutane-2-peroxol

Cat. No. B8562002
M. Wt: 132.20 g/mol
InChI Key: NSQZOGMXDSPYGW-UHFFFAOYSA-N
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Patent
US05783647

Procedure details

A 300-ml four-necked flask equipped with a stirrer, thermometer and dropping funnel was charged with 73.7 g of a 50% hydrogen peroxide aqueous solution. Stirring was started, the flask was kept at a temperature below 20° C. by water cooling, and 51.7 g of 98% conc. sulfuric acid was added dropwise to form a mixed acid. While the flask was cooled at a temperature of 0° to 5° C. with an ice bath, with stirring, 40 ml of a dichloromethane solution containing 42.9 g of 1,1,2,2-tetramethylpropyl alcohol which was previously synthesized according to Journal of the American Chemical Society/89:7/Mar. 29, 1967, was slowly added dropwise. At the end of addition, stirring was continued for a further 2 hours. The reaction solution was washed with pure water until the organic layer became neutral. The organic layer was dried over anhydrous sodium sulfate and distilled of the solvent, yielding 47.4 g of 1,1,2,2-tetramethylpropylhydroperoxide having structural formula (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
42.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]O.O.S(=O)(=O)(O)O.[CH3:9][C:10]([OH:16])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]>ClCCl>[CH3:9][C:10]([O:16][OH:1])([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
51.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
42.9 g
Type
reactant
Smiles
CC(C(C)(C)C)(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to form a mixed acid
TEMPERATURE
Type
TEMPERATURE
Details
While the flask was cooled at a temperature of 0° to 5° C. with an ice bath
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
was previously synthesized
ADDITION
Type
ADDITION
Details
29, 1967, was slowly added dropwise
ADDITION
Type
ADDITION
Details
At the end of addition
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
The reaction solution was washed with pure water until the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(C)(C)C)(C)OO
Measurements
Type Value Analysis
AMOUNT: MASS 47.4 g
YIELD: PERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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